3-Bromo-1-azabicyclo[2.2.2]octane: Molecular Architecture, Synthetic Methodologies, and Pharmacological Utility
3-Bromo-1-azabicyclo[2.2.2]octane: Molecular Architecture, Synthetic Methodologies, and Pharmacological Utility
Executive Summary
The bicyclic organic compound 3-bromo-1-azabicyclo[2.2.2]octane , commonly referred to as 3-bromoquinuclidine , is a highly versatile synthetic intermediate and structural motif in contemporary medicinal chemistry. Characterized by its rigid, conformationally locked framework and a highly basic bridgehead nitrogen, the quinuclidine core serves as a privileged scaffold for designing muscarinic receptor ligands, antimicrobial agents, and complex natural product analogs.
This technical guide provides an in-depth analysis of the physicochemical properties of 3-bromoquinuclidine, elucidates the mechanistic causality behind its synthesis (including classical Appel reactions and Bredt's rule violations), and details its application in modern drug development.
Molecular Architecture & Physicochemical Properties
Structural Rigidity and Conformation
The 1-azabicyclo[2.2.2]octane framework is structurally unique. Unlike typical aliphatic rings that adopt staggered conformations, the [2.2.2] bicyclic system forces the methylene hydrogen atoms to be eclipsed along the ethylene bridges[1]. Furthermore, the three fused piperidine/cyclohexane rings are constrained into boat conformations rather than the energetically favorable chair conformations[1].
The introduction of a bromine atom at the C3 position introduces a chiral center, yielding
Inductive Effects on Basicity (pKa)
Unsubstituted quinuclidine is a strong organic base, with the pKa of its conjugate acid measured at approximately 11.38[2]. The basicity arises from the
However, functionalization at the C3 position significantly alters this basicity through through-bond inductive electron withdrawal (-I effect). The electronegative bromine atom pulls electron density away from the bridgehead nitrogen. Consequently, the conjugate acid of 3-bromoquinuclidine exhibits a lower pKa than unsubstituted quinuclidine, though it remains slightly more basic than 3-chloroquinuclidine (pKa ~8.9) due to chlorine's higher electronegativity[1][2].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 3-Bromo-1-azabicyclo[2.2.2]octane |
| Common Name | 3-Bromoquinuclidine |
| CAS Registry Number | 806595-68-6[3][4] |
| Molecular Formula | |
| Molecular Weight | 190.08 g/mol [4] |
| Core pKa (Unsubstituted) | ~11.38 (Conjugate acid)[1][2] |
| Structural Features | Eclipsed methylenes, boat conformation rings, C3 chiral center[1] |
Synthetic Methodologies and Mechanistic Causality
The synthesis of 3-bromoquinuclidine requires careful circumvention of the molecule's tendency to undergo elimination or structural rearrangement. Two primary pathways are utilized: the Appel reaction from 3-hydroxyquinuclidine, and the hydrobromination of quinuclidene.
Pathway 1: The Appel Reaction (Stereospecific Substitution)
The most efficient and modern route to 3-bromoquinuclidine is the Appel reaction, which converts 3-hydroxyquinuclidine to the corresponding bromide. Because the secondary alcohol at C3 is sterically hindered, traditional halogenation with
The Appel reaction utilizes triphenylphosphine (
Pathway 2: Hydrobromination and Bredt's Rule Violation
An alternative, historically significant synthesis involves the reaction of 1-azabicyclo[2.2.2]oct-2-ene with hydrogen bromide at elevated temperatures (160°C).
Causality: Standard enamine chemistry dictates that protonation should yield an iminium ion at the nitrogen, directing nucleophilic attack to the C2 position. However, forming a double bond at the bridgehead nitrogen violates Bredt's Rule , as the rigid [2.2.2] framework prevents the necessary planarity for the
Fig 1: Synthetic pathways to 3-bromoquinuclidine highlighting mechanistic intermediates.
Experimental Protocol: High-Rate Appel Synthesis of 3-Bromoquinuclidine
Adapted from benign flow/batch Appel methodologies[5].
Self-Validating System: This protocol utilizes DBH instead of toxic
-
Preparation: Dry a microwave-reactor tube (10–20 mL) and flush with inert
gas. -
Reagent Loading: Add Triphenylphosphine (1.643 g, 6.26 mmol, 2.5 equiv.) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) (839 mg, 2.93 mmol, 1.2 equiv.) to the reactor.
-
Cooling: Submerge the reactor tube in an ice bath (0 °C) to control the highly exothermic formation of the bromotriphenylphosphonium salt.
-
Substrate Addition: Dissolve 3-hydroxyquinuclidine (1.0 equiv) in anhydrous solvent (e.g., acetonitrile or dichloromethane) and add dropwise to the activated Appel salt complex.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes. The rapid kinetic profile of this specific Appel variant ensures complete conversion within this timeframe[5].
-
Workup: Filter the precipitated triphenylphosphine oxide. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Alumina, basic) to yield 3-bromoquinuclidine.
Pharmacological Applications & Medicinal Chemistry
3-Bromoquinuclidine is rarely a final active pharmaceutical ingredient (API) itself; rather, it is a critical electrophilic building block used to synthesize complex receptor ligands. The quinuclidine core mimics the choline moiety of acetylcholine, making it highly affine for cholinergic receptors.
Muscarinic Receptor Antagonists
Quinuclidine derivatives are extensively utilized in the development of muscarinic
By reacting 3-bromoquinuclidine with various aryl or tetrahydroisoquinoline nucleophiles, researchers generate conformationally restricted analogs. The rigid[2.2.2] bicyclic structure locks the pharmacophore into a specific 3D orientation, drastically reducing the entropic penalty upon receptor binding and enhancing subtype selectivity[8][10].
Quaternary Ammonium Antimicrobial Agents
The bridgehead nitrogen of quinuclidine derivatives can be alkylated to form quaternary ammonium salts (Menshutkin reaction)[11]. These cationic amphiphiles exhibit potent antimicrobial properties. The permanent positive charge interacts electrostatically with the negatively charged bacterial cell wall, while the lipophilic substituents (often introduced via the C3 position) insert into and disrupt the lipid bilayer, leading to cell lysis[11].
Fig 2: Pharmacological divergence of 3-bromoquinuclidine as a synthetic building block.
References
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Studylib. (n.d.). Amines & Heterocyclic Compounds: Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]
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RSC Publishing. (2022). An environmentally benign and high-rate Appel type reaction. Retrieved from[Link]
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University of Liverpool Repository. (n.d.). Investigations into the Reactions and Chemistry of Quinuclidine N-Oxides and Related Molecules. Retrieved from [Link]
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ACS Publications. (2005). Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (1992). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
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Figshare. (2016). Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives. Retrieved from [Link]
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PMC / NIH. (n.d.). New and Potent Quinuclidine-Based Antimicrobial Agents. Retrieved from [Link]
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